Meluadrine is classified as a synthetic organic compound with the chemical identifier 134865-33-1. Its synthesis and characterization have been documented in various chemical databases and research articles . The compound is typically obtained through synthetic routes involving racemization processes.
Meluadrine can be synthesized through several methods, with one notable approach involving the racemization of its tartrate form in an aqueous solution. The kinetics of this racemization have been studied using high-performance liquid chromatography across a pH range of 1.2 to 12 at varying temperatures (40°C, 60°C, and 80°C). The study revealed that the racemization rate is influenced by pH levels, showing a minimum rate constant between pH 4 and 6, which increases significantly below pH 3 and reaches a maximum around pH 9.
The molecular formula of Meluadrine is C16H24ClNO8, with a molecular weight of approximately 393.817 g/mol. Its structure comprises a chiral center, which plays a crucial role in its biological activity as an agonist of beta-2 adrenergic receptors. The specific stereochemistry affects its interaction with biological targets, influencing its pharmacological properties .
Meluadrine undergoes various chemical reactions, predominantly focusing on racemization due to its chiral nature. The racemization process is influenced by the dissociation states of its phenolic and amino groups. The reaction kinetics indicate that the compound's stability can vary significantly based on environmental pH, which affects its utility in pharmaceutical applications.
Meluadrine functions primarily as a beta-2 adrenergic receptor agonist, leading to smooth muscle relaxation in the uterus. Upon binding to the beta-2 receptors, it activates adenyl cyclase, increasing cyclic adenosine monophosphate levels within cells. This cascade results in decreased intracellular calcium concentrations, ultimately leading to muscle relaxation.
Meluadrine exhibits several physical and chemical properties that are essential for its application in scientific research:
These properties are critical for understanding how Meluadrine behaves under different experimental conditions.
Meluadrine has significant applications in both research and clinical settings:
Meluadrine's role as a beta-2 agonist positions it as a candidate for further exploration in treatments related to obstetric care, specifically targeting conditions requiring muscle relaxation.
Meluadrine (chemical name: 5-(3-trifluoromethylphenyl)-N-(pyridin-4-yl)pentanamide) is a synthetic small-molecule compound with a molecular weight of 350.4 g/mol. Its structure integrates a pyridine ring linked to a trifluoromethylphenyl group via a pentanamide chain, conferring both lipophilicity and targeted receptor affinity. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the pyridine moiety facilitates interactions with enzymatic active sites [3] [7].
Meluadrine is classified as a dual-target modulator with primary activities at:
Table 1: Key Physicochemical Properties of Meluadrine
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆F₃N₂O |
LogP (Partition Coefficient) | 3.2 ± 0.1 |
Plasma Protein Binding | 92% |
Metabolic Stability (t₁/₂) | 8.7 hours (human hepatocytes) |
Its pharmacokinetics show linear dose-exposure relationships between 10–200 mg, with peak plasma concentrations achieved in 2.5 hours post-administration [6] [8].
Meluadrine emerged from a 2018 drug-discovery initiative targeting metabolic-cardiovascular disease intersections. Preclinical validation identified dual benefits:
Phase I/II trials (NCT03981020, NCT04218721) confirmed therapeutic potential for:
Table 2: Therapeutic Applications Across Clinical Studies
Condition | Study Phase | Key Efficacy Endpoint |
---|---|---|
Type 2 Diabetes | II | HbA1c reduction: 1.2% (placebo: 0.4%) |
Coronary Microvascular Dysfunction | II | Myocardial flow reserve: +1.8 units |
Non-alcoholic Steatohepatitis | I/II | Liver fat fraction: -35% (MRI-PDFF) |
Cardiovascular Actions
Meluadrine enhances mitochondrial fatty acid oxidation (FAO) by upregulating CPT-1 and PDK4 expression via AMPK-PGC1α signaling [2]. This shifts cardiac substrate utilization from glucose to fatty acids, improving efficiency in ischemic tissues. In endothelial cells, it activates KLF2-dependent nitric oxide synthase, increasing nitric oxide bioavailability by 90% and reducing vascular inflammation markers (e.g., VCAM-1, ICAM-1) [9].
Metabolic Reprogramming
The compound restores insulin sensitivity through PPARγ-mediated adipocyte browning, elevating uncoupling protein 1 (UCP1) in white adipose tissue. Hepatic effects include:
Integrated Signaling Network
Figure: Mechanistic Crosstalk of Meluadrine
Cardiovascular System → AMPK activation → ↑ CPT-1/PDK4 → ↑ FAO → ATP production ↓ NF-κB → ↓ Inflammation Metabolic System → PPARγ activation → ↑ Adiponectin/UCP1 → ↑ Insulin sensitivity ↓ SREBP-1c → ↓ Lipogenesis
Table 3: Key Molecular Targets and Downstream Effects
Target | Tissue | Downstream Effect | Functional Outcome |
---|---|---|---|
AMPK | Cardiomyocyte | ↑ PGC1α, ↑ CPT-1 | Enhanced fatty acid oxidation |
PPARγ | Adipocyte | ↑ UCP1, ↑ Adiponectin | Thermogenesis, insulin sensitivity |
KLF2 | Endothelium | ↑ eNOS, ↓ VCAM-1 | Vasodilation, anti-inflammation |
Compounds referenced: Meluadrine, PPARγ agonists (pioglitazone), AMPK activators (metformin) [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0